N-Methoxy-N-methylcycloheptanecarboxamide can be synthesized through a coupling reaction between cycloheptylcarboxylic acid and N-methoxymethylamine. This reaction typically utilizes triethylamine as a base and HBTU (2-(1H-benzotriol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent. The reaction is often carried out in N,N-dimethylformamide (DMF) at room temperature for several hours [].
While N-Methoxy-N-methylcycloheptanecarboxamide itself does not appear to have extensive research applications, it serves as a valuable chemical intermediate in the synthesis of various complex molecules, particularly marine natural products.
One notable example is its use in the synthesis of myriaporone, a potent antitumor agent isolated from the marine sponge Myriaporus []. N-Methoxy-N-methylcycloheptanecarboxamide acts as a ketone synthon, meaning it can be converted into a ketone functional group through a series of chemical transformations, ultimately contributing to the final structure of myriaporone.
Similarly, N-Methoxy-N-methylcycloheptanecarboxamide has been employed in the synthesis of usneoidone, another marine natural product exhibiting promising antitumor and antifungal activities []. Here again, it functions as a crucial intermediate, eventually being transformed into a key structural component of usneoidone.
N-methoxy-N-methylcycloheptanecarboxamide is a chemical compound with the molecular formula and a molecular weight of 185.26 g/mol. It is classified as an amide, specifically a methoxy-substituted derivative of cycloheptanecarboxylic acid. This compound features a cycloheptane ring, which is a seven-membered carbon ring, and the presence of both methoxy and methyl groups attached to the nitrogen atom of the amide functional group. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Moreover, N-methoxy-N-methylamides can be reduced using hydrides to yield aldehydes. For instance, reduction with lithium aluminum hydride predominantly produces aldehydes with minimal formation of primary alcohols .
The synthesis of N-methoxy-N-methylcycloheptanecarboxamide can be achieved through several methods, primarily involving the reaction between cycloheptanecarboxylic acid and N-methoxymethylamine. A typical synthetic route includes:
N-methoxy-N-methylcycloheptanecarboxamide has potential applications in various fields:
Several compounds share structural similarities with N-methoxy-N-methylcycloheptanecarboxamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| N-Methoxy-N-methylcyclopropanecarboxamide | 0.90 | Smaller cyclopropane ring; different reactivity |
| N-Methoxy-N-methylisobutyramide | 0.90 | Isobutyramide structure; potential for different biological activity |
| N-Methoxy-N-methylpropionamide | 0.85 | Propionamide structure; variations in side-chain effects |
| N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | 0.85 | Piped structure; altered nitrogen environment |
| 4-Chloro-N-methoxy-N-methylbutanamide | 0.82 | Chlorine substitution; potential changes in polarity |
These compounds demonstrate varying degrees of similarity based on their structural features while potentially exhibiting different chemical reactivities and biological activities due to modifications in their frameworks.
Cycloheptane exhibits a complex conformational landscape characterized by multiple distinct conformational states that arise from the need to minimize ring strain while accommodating the seven-membered ring structure [1] [2]. The primary conformational states include chair conformations, boat conformations, and twist-chair conformations, each contributing to the overall dynamic behavior of the molecule.
The most stable conformation of cycloheptane is the chair form, which serves as the ground state with a relative energy of 0.0 kcal/mol [1] [2]. This chair conformation provides the optimal balance between angle strain, torsional strain, and transannular interactions. Unlike cyclohexane, which possesses a highly stable chair conformation that dominates at room temperature, cycloheptane's chair form is readily accessible to higher energy conformations due to relatively low energy barriers [1] [2].
The boat conformation, designated as B(3.5) in the spherical conformational landscape model, represents an intermediate energy state at 3.5 kcal/mol above the chair form [1] [2]. This conformation exhibits moderate fluxionality and serves as a crucial intermediate in conformational interconversion pathways. The numerical designation (3.5) indicates the specific puckering pattern characteristic of this seven-membered ring boat conformation [1] [2].
Medium-sized rings like cycloheptane demonstrate conformational behavior that differs significantly from both small rings (cyclopentane, cyclohexane) and large rings [3] [4]. The seven-membered ring structure experiences minimal angle strain due to bond angles close to the tetrahedral ideal, but exhibits increased torsional strain and transannular interactions compared to cyclohexane [5] [4].
Cycloheptane displays two distinct types of twist-chair conformations that play critical roles in its conformational dynamics: T(3,2-1) and T(2-2,1) [1] [2]. These designations reflect the specific puckering patterns and symmetry characteristics that distinguish these conformational forms.
The T(3,2-1) twist-chair conformation exists at 4.7 kcal/mol above the chair ground state and represents the lower energy twist-chair form [1] [2]. This conformation exhibits a characteristic vibrational mode at 538 cm⁻¹ and demonstrates relatively slow conformational interconversion with an energy barrier of 1.5 kcal/mol [1] [2]. The notation T(3,2-1) describes the number of bonds touching the flanking sides and the midsection area of the twist form, providing a systematic approach to conformational classification [1].
The T(2-2,1) twist-chair conformation occupies a higher energy position at 5.4 kcal/mol relative to the chair form [1] [2]. Despite its higher energy, this conformation exhibits faster dynamics with a characteristic vibrational mode at 331 cm⁻¹ and a lower interconversion barrier of 0.9 kcal/mol [1] [2]. This faster dynamic behavior contributes to the overall fluxional nature of cycloheptane, particularly at elevated temperatures [1].
Twist-boat conformations in cycloheptane, while less systematically studied than the twist-chair forms, represent important intermediate states in the conformational interconversion process [6] [7]. Literature values suggest these conformations exist at approximately 5.5 kcal/mol above the chair form, positioning them between the twist-chair conformations in terms of relative stability [8].
The distinction between twist-chair and twist-boat conformers lies primarily in their symmetry characteristics and puckering patterns [1] [9]. Twist-chair conformations maintain elements of chair-like geometry while incorporating twisting motions that allow for rapid conformational exchange. Twist-boat conformations exhibit boat-like characteristics with additional twisting that reduces unfavorable steric interactions compared to pure boat forms [9].
Cycloheptane exhibits pronounced fluxional behavior that manifests through rapid conformational interconversion between different ring conformations [1] [10] [11]. This fluxionality arises from the relatively low energy barriers separating different conformational states and represents a fundamental characteristic of medium-sized rings [1] [10].
The fluxional nature of cycloheptane involves pseudorotation processes that allow puckering to travel around the ring circumference through dynamic conversions of conformers [1] [10]. The spherical conformational landscape model reveals that cycloheptane contains 42 conformers distributed across different ring coordinates: B(3.5), T(3,2-1), and T(2-2,1), with an additional 14 chair conformers for a total of 56 possible conformations [1] [2].
Pseudorotation in cycloheptane occurs at different rates depending on the specific ring coordinate involved [1] [2]. The T(3,2-1) ring coordinate exhibits pseudorotation at 39 degrees per conversion, making it faster than cyclohexane but slower than the highly fluxional cyclopentane [1] [2]. In contrast, the T(2-2,1) ring coordinate demonstrates even more rapid pseudorotation at 64 degrees per conversion, exceeding the rate observed in cyclopentane [1] [2].
The temperature dependence of cycloheptane's fluxional behavior indicates that higher temperatures promote increased population of the faster T(2-2,1) conformations [1] [2]. This temperature-dependent conformational distribution suggests that cycloheptane's dynamic behavior can be modulated through thermal energy, with stronger pseudorotation occurring at elevated temperatures [1].
Dynamic nuclear magnetic resonance studies of cycloheptane derivatives have revealed coalescence temperatures that reflect the conformational exchange rates [12] [13]. These experimental observations support computational predictions regarding the accessibility of different conformational states and the barriers governing their interconversion [12].
The conformational interconversion of cycloheptane involves a series of well-defined energy barriers that govern the accessibility of different conformational states [1] [2]. These barriers determine the rate of conformational exchange and the relative populations of different conformers at various temperatures.
The primary energy barrier for accessing the dynamic conformational platform from the chair conformation requires 3.5 kcal/mol [1] [2]. This relatively low barrier makes cycloheptane considerably more fluxional than cyclohexane, where the chair-to-chair interconversion barrier approaches 10.8 kcal/mol [8] [14]. The accessibility of the boat conformation B(3.5) from the chair state establishes the foundation for subsequent conformational transitions [1].
Interconversion between the boat B(3.5) and twist-chair conformations involves different energy requirements depending on the target conformation [1] [2]. The transition from B(3.5) to T(3,2-1) requires an energy barrier of 1.6 kcal/mol, while the pathway to T(2-2,1) demands a higher barrier of 2.7 kcal/mol [1] [2]. These differential barriers influence the relative populations and exchange rates between conformational states.
The energy barriers for conformational interconversion within the twist-chair families are remarkably low [1] [2]. T(3,2-1) interconversion occurs with a barrier of only 1.5 kcal/mol, while T(2-2,1) interconversion requires even less energy at 0.9 kcal/mol [1] [2]. These exceptionally low barriers ensure rapid conformational exchange within each ring coordinate family.
Vibrational analysis provides additional insight into the conformational interconversion processes [1] [2]. The B(3.5) conformer exhibits a characteristic vibrational mode at 553 cm⁻¹ associated with the interconversion barrier, while T(3,2-1) and T(2-2,1) show modes at 538 cm⁻¹ and 331 cm⁻¹, respectively [1] [2]. These vibrational frequencies correlate with the ease of conformational motion and the associated energy barriers.
Computational studies using density functional theory methods, particularly DFT-ωB97XD/6-311+G* level calculations confirmed by MP2/aug-cc-pVTZ computations, have provided quantitative determination of these energy barriers [1] [2]. Intrinsic reaction coordinate calculations have elucidated the pathways connecting different conformational states and validated the proposed interconversion mechanisms [1].
The spherical conformational landscape model represents a unified framework for understanding the conformational dynamics of cycloheptane and other cyclic molecules [1] [10] [15]. This model organizes the complex conformational space into a systematic representation that reveals the relationships between different conformational states and their dynamic interconversion pathways [1].
The model employs a novel pictorial notation system that unifies the representation of twist and boat conformers across all cyclic molecules [1] [11]. This notation system uses simple digit codes in parentheses that describe the puckering patterns by counting bonds touching the flanking sides and midsection areas of each conformation [1]. For cycloheptane, this system generates the designations B(3.5), T(3,2-1), and T(2-2,1) that clearly distinguish the conformational types [1].
Phase distribution analysis within the SCL model quantifies the speed of puckering distribution around the ring [1] [2]. The T(3,2-1) ring coordinate completes full cycles through multiple conversion steps, with specific angular progressions that can be mapped onto the spherical landscape [1]. Starting from any conformer and progressing clockwise through designated points (a → e' → b → a), the system undergoes 10, 20, and 28 conversions across three rounds, yielding a puckering distribution speed of 39 degrees per conversion [1].
The T(2-2,1) ring coordinate demonstrates more complex cycling behavior with five rounds of conversion (a → e' → b → f' → d' → a) involving 6, 12, 18, 22, and 28 conversions [1] [2]. This results in a faster puckering distribution speed of 64 degrees per conversion, reflecting the higher dynamic nature of this conformational family [1].
The SCL model's predictive capabilities extend beyond simple conformational mapping to include temperature-dependent behavior predictions [1] [2]. The model successfully predicts that cycloheptane exhibits temperature-dependent fluxional behavior, with stronger pseudorotation occurring at higher temperatures as the population of faster T(2-2,1) conformations increases [1]. This predictive capacity makes the SCL model valuable for understanding conformational behavior in natural products and pharmaceutical compounds containing cycloheptane motifs [1].